molecular formula C17H13N3O B2614687 8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 1029784-89-1

8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No. B2614687
CAS RN: 1029784-89-1
M. Wt: 275.311
InChI Key: MMNOVHGAQVRBND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline” is a chemical compound. It belongs to the class of compounds known as quinolines, which are heterocyclic aromatic compounds .


Synthesis Analysis

The synthesis of pyrazolo[4,3-c]quinoline derivatives often involves microwave-assisted synthesis, providing enhanced reaction rates and improved yields compared to conventional methods. A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles has been reported . The corresponding acids upon condensation and hydrolysis followed by cyclization gave pyrazoloquinolines .


Molecular Structure Analysis

1H-Pyrazolo[3,4-b]quinolines are three-membered azaheterocyclic systems that are composed of a pyrazole-and-quinoline fragment . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .


Chemical Reactions Analysis

The main methods of synthesis include Friedländer condensation, synthesis from anthranilic acid derivatives, multicomponent synthesis, and others . A sequential opening/closing cascade reaction has been reported in the synthesis of pyrazolo[3,4-b]pyridine .

Scientific Research Applications

Anticancer Activity

The quinoline scaffold, including derivatives like pyrazolo[4,3-c]quinoline, has been investigated for its potential as an anticancer agent. Researchers have synthesized and screened various analogs to assess their efficacy against cancer cell lines. These compounds often target specific molecular pathways involved in tumor growth and metastasis .

PDE10A Inhibition

Certain aryl/heteroaryl-quinolino-pyrazoles have emerged as promising phosphodiesterase 10A (PDE10A) inhibitors. PDE10A plays a role in regulating intracellular cyclic nucleotides, and inhibiting it may have implications for neurological disorders such as schizophrenia and Huntington’s disease .

Anti-Inflammatory Properties

Quinoline-based compounds, including pyrazolo[4,3-c]quinoline derivatives, have shown anti-inflammatory activity. Researchers explore their potential as novel anti-inflammatory agents by assessing their effects on inflammatory pathways and cytokine production .

Future Directions

The use of this class of compounds as potential fluorescent sensors and biologically active compounds has been shown . They have been evaluated for activity and access to pharmaceutical products, which have been applied with selective antibacterial, antiviral, antifungal, and antitumor activity .

properties

IUPAC Name

8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O/c1-21-12-7-8-15-13(9-12)17-14(10-18-15)16(19-20-17)11-5-3-2-4-6-11/h2-10H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMNOVHGAQVRBND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C3C(=CN=C2C=C1)C(=NN3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.